

Application Notes and Protocols: Primer Extension Analysis of 1M7-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and performing primer extension analysis of RNA modified with **1-methyl-7-nitroisatoic anhydride** (1M7). This technique, a form of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), is a powerful tool for probing RNA structure at single-nucleotide resolution.[1][2]

Introduction

RNA structure is fundamental to its function in cellular processes, making it a critical area of study in molecular biology and a target for therapeutic development. SHAPE chemistry utilizes electrophilic reagents to acylate the 2'-hydroxyl group of the ribose backbone in RNA.[2] The reactivity of each nucleotide is correlated with its local structural flexibility; nucleotides in flexible, single-stranded regions are more susceptible to modification, while those constrained in base pairs or complex tertiary structures are less reactive.[1][2]

1M7 is a rapid-acting SHAPE reagent that covalently modifies flexible nucleotides.[3] The sites of these modifications can be identified using primer extension. In the classical approach, reverse transcriptase terminates one nucleotide 3' to the 2'-O-adduct, allowing for the identification of modified sites via gel electrophoresis.[2][4] A more recent and high-throughput method, SHAPE-MaP (SHAPE and Mutational Profiling), utilizes reverse transcription conditions that cause the polymerase to misincorporate a nucleotide opposite the modified base. These mutations are then detected by next-generation sequencing, providing a quantitative measure of nucleotide flexibility.[1][5][6]



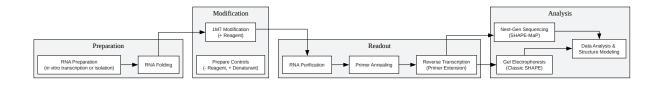
These reactivity profiles serve as experimental constraints for computational algorithms to predict RNA secondary and tertiary structures with high accuracy.[7][8]

Key Applications

- RNA secondary and tertiary structure determination: Elucidate the folding of various RNA molecules, including mRNAs, non-coding RNAs, and viral RNAs.[8][9]
- RNA-ligand and RNA-protein interaction studies: Identify changes in RNA structure upon binding of small molecules, proteins, or other RNAs.
- Drug discovery and development: Screen for and characterize compounds that target RNA structures.
- In-cell RNA structure analysis: Probe RNA structure within the complex cellular environment. [6][10]

Experimental Workflow

The overall workflow for primer extension analysis of 1M7-modified RNA involves several key stages, from RNA preparation to data analysis.



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Figure 1. Experimental workflow for primer extension analysis of 1M7-modified RNA.

Protocols



Protocol 1: In Vitro 1M7 Modification of RNA

This protocol describes the modification of in vitro transcribed or purified RNA with 1M7.

Materials:

- Purified RNA
- Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
- 1M7 (stock solution in anhydrous DMSO)
- DMSO (anhydrous)
- Stop Solution (e.g., 0.5 M EDTA)
- Nuclease-free water

Procedure:

- RNA Folding:
 - In a nuclease-free tube, dilute the RNA to the desired concentration in folding buffer.
 - Heat the RNA solution at 95°C for 2 minutes.
 - Cool the RNA on ice for 2 minutes (or allow to cool slowly to room temperature, depending on the RNA).
 - Incubate at 37°C for 5-20 minutes to allow the RNA to fold into its native conformation.
- Preparation of Reactions:
 - Prepare three separate reactions for each RNA sample:
 - (+) Reagent: For 1M7 modification.
 - (-) Reagent (No-Modification Control): To identify natural reverse transcriptase stops.

Methodological & Application





 (Optional) Denaturing Control: To assess the intrinsic reactivity of each nucleotide. RNA is modified in a denaturing buffer.

• 1M7 Modification:

- To the (+) Reagent tube, add 1M7 stock solution to a final concentration of 1-10 mM.[10]
 [11] Mix gently but thoroughly.
- To the (-) Reagent tube, add an equivalent volume of anhydrous DMSO.[3]
- Incubate the reactions at 37°C for a specified time. The reaction time for 1M7 is short,
 typically around 70 seconds.[3][11]
- Quenching and RNA Purification:
 - Stop the reaction by adding a quencher or proceeding directly to RNA purification.
 - Purify the RNA using a suitable method, such as ethanol precipitation or a spin column-based kit, to remove the 1M7 and other reaction components.[10]
 - Resuspend the purified RNA in nuclease-free water.



| Parameter | Recommended Range | Notes |
|-------------------------|--|---|
| RNA Concentration | 100 nM - 1 μM | Higher concentrations may be required for less abundant RNAs. |
| Folding Buffer | Varies; common components include HEPES, NaCl, MgCl ₂ | Optimize buffer conditions for the specific RNA being studied. |
| 1M7 Final Concentration | 1 - 10 mM | Higher concentrations may be needed for in-cell experiments. [10] |
| Incubation Time | 70 seconds - 5 minutes | 1M7 is a fast-acting reagent.[3] [10][11] |
| Incubation Temperature | 37°C | Can be adjusted based on the optimal temperature for RNA stability.[10][11] |

Table 1. Recommended reaction conditions for in vitro 1M7 modification of RNA.

Protocol 2: Primer Extension Analysis

This protocol outlines the reverse transcription of 1M7-modified RNA.

Materials:

- 1M7-modified and control RNAs
- · Fluorescently or radioactively labeled DNA primer
- Reverse Transcriptase (e.g., SuperScript III or IV)
- Reverse Transcription Buffer
- dNTPs
- ddNTPs (for sequencing ladder)



· Nuclease-free water

Procedure:

- Primer Annealing:
 - In a nuclease-free tube, mix the modified or control RNA with the labeled primer.
 - Heat the mixture to 65-95°C for 2-5 minutes to denature any secondary structures.
 - Cool to the appropriate annealing temperature (typically 42-55°C) and incubate for 5-15 minutes.
- Reverse Transcription:
 - Prepare a master mix containing reverse transcription buffer, dNTPs, and reverse transcriptase.
 - Add the master mix to the annealed primer-RNA template.
 - Incubate at 42-55°C for 30-60 minutes to allow for cDNA synthesis.
 - (Optional) For a sequencing ladder, set up four additional reactions with the unmodified RNA, each containing one of the four ddNTPs.[11]
- Termination and Cleanup:
 - Terminate the reaction by adding EDTA or by heat inactivation.
 - Purify the cDNA products, for example, by ethanol precipitation.
 - Resuspend the cDNA in formamide loading dye.[11]



| Component | Typical Concentration |
|-------------------------|-----------------------------|
| Labeled Primer | 0.5 - 2 pmol per reaction |
| dNTPs | 0.5 - 2.5 mM each |
| Reverse Transcriptase | 50 - 200 units per reaction |
| ddNTPs (for sequencing) | Varies by kit |

Table 2. Typical reagent concentrations for primer extension.

Protocol 3: SHAPE-MaP Readout

For SHAPE-MaP, the reverse transcription conditions are modified to promote misincorporation at sites of 1M7 adduction.

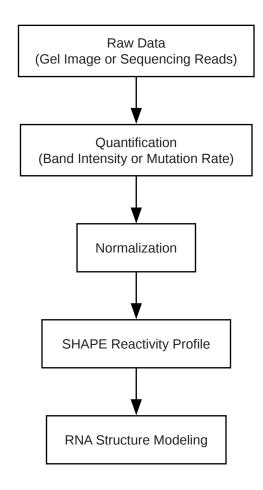
Key Modifications for SHAPE-MaP:

- Reverse Transcriptase: Use a reverse transcriptase that can read through adducts and has a higher error rate under specific conditions. SuperScript IV has been shown to be efficient.[12]
- Buffer Conditions: The addition of Mn²⁺ to the reverse transcription buffer can enhance the mutation rate at modification sites.[12]
- Downstream Analysis: Instead of gel electrophoresis, the resulting cDNA is used to prepare a library for next-generation sequencing.

Data Analysis and Interpretation

The goal of data analysis is to generate a SHAPE reactivity profile, which is a plot of reactivity values for each nucleotide in the RNA.





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- To cite this document: BenchChem. [Application Notes and Protocols: Primer Extension Analysis of 1M7-Modified RNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663971#primer-extension-analysis-of-1m7-modified-rna]

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